molecular formula C9H6BrF3O2 B1439551 2-Bromo-6-(trifluoromethyl)phenylacetic acid CAS No. 1159512-50-1

2-Bromo-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B1439551
CAS No.: 1159512-50-1
M. Wt: 283.04 g/mol
InChI Key: GSWIVMIRRKTEQR-UHFFFAOYSA-N
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Description

Structural Data Table

Property Value Source
Molecular Formula C₉H₆BrF₃O₂
Molecular Weight 283.04 g/mol
IUPAC Name 2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid
SMILES C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F
CAS Registry Number 1159512-50-1

Historical Development in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 halogen-exchange reaction marking an early milestone. However, the trifluoromethyl group’s incorporation into aromatic systems gained traction in the 1930s, driven by Swarts’ work on SbF₃-mediated fluorination. The development of trifluoromethylation methods, such as the McLoughlin-Thrower reaction (1968) and copper-mediated couplings, enabled precise installation of -CF₃ groups.

This compound represents a modern iteration of these advances. Its synthesis likely involves:

  • Diazotization of a substituted aniline precursor, followed by bromine introduction.
  • Hydrolysis of intermediate trichloroethyl derivatives to yield the acetic acid moiety.
  • Halogen exchange or cross-coupling reactions to position the -CF₃ group.

The compound’s design benefits from decades of research into stabilizing fluorinated intermediates and optimizing reaction conditions to avoid side reactions.

Significance of Halogen-Trifluoromethyl Synergy in Aromatic Systems

The coexistence of bromine and trifluoromethyl groups on the benzene ring creates a unique electronic and steric profile:

Electronic Effects

  • Trifluoromethyl (-CF₃): A strong -I (inductive) effect withdraws electron density, polarizing the ring and enhancing electrophilic substitution reactivity at meta/para positions.
  • Bromine (-Br): Exhibits a weaker -I effect but contributes +M (mesomeric) electron donation via resonance, directing further substitutions ortho/para to itself.

Steric and Reactivity Implications

  • The ortho positioning of -Br and -CF₃ creates steric hindrance, limiting rotational freedom and favoring specific conformations in synthetic intermediates.
  • The acetic acid group (-CH₂COOH) enhances solubility in polar solvents and facilitates salt formation, making the compound a versatile building block for pharmaceuticals.

Comparative Substituent Effects Table

Substituent Electronic Effect Steric Demand Common Applications
-CF₃ Strong -I Moderate Drug design, agrochemicals
-Br Moderate -I/+M High Cross-coupling reactions
-COOH -I/-M (acidic) Low Solubility enhancement

This synergy enables applications in:

  • Pharmaceutical intermediates: The -CF₃ group improves metabolic stability, while -Br serves as a handle for Suzuki-Miyaura couplings.
  • Agrochemicals: Enhanced lipophilicity from -CF₃ aids membrane penetration in herbicides.

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWIVMIRRKTEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Bromo-6-(trifluoromethyl)phenylacetic acid typically involves:

  • Starting from 2-bromo-6-(trifluoromethyl) substituted aromatic compounds (often pyridine or benzene derivatives).
  • Functionalization of the aromatic ring to introduce the acetic acid side chain.
  • Use of organometallic intermediates (e.g., lithiation) or coupling reactions.
  • Hydrolysis or oxidation steps to convert intermediates into the target phenylacetic acid.

Preparation via Organolithium Intermediate and Formylation Followed by Reduction and Hydrolysis

One established approach involves the lithiation of 2-bromo-6-(trifluoromethyl)pyridine followed by formylation and subsequent reduction and hydrolysis steps:

Step Procedure Conditions Yield Notes
1 Lithiation of 2-bromo-6-(trifluoromethyl)pyridine Addition of n-butyllithium at -78°C in toluene, stirred 10 min - Generates organolithium intermediate
2 Formylation with N,N-dimethylformamide (DMF) Dropwise addition of DMF at -78°C, stirred 10 min - Forms aldehyde intermediate
3 Reduction of aldehyde to alcohol Sodium borohydride in methanol, room temperature, 1 h Crude (1.7 g from 2 g starting material) Alcohol intermediate formed
4 Hydrolysis and workup Aqueous ammonium chloride, extraction with ethyl acetate - Prepares for further oxidation to acid

This sequence yields (6-trifluoromethylpyridin-2-yl)methanol as an intermediate, which can be further oxidized to the corresponding acetic acid derivative.

Suzuki Coupling and Hydrolysis Route

Another method involves Suzuki coupling of substituted aryl bromides with alpha-bromo ethyl acetate followed by hydrolysis:

Step Procedure Conditions Yield Notes
1 Miyaura borylation of aryl bromide Pd catalyst, base, solvent; converts aryl bromide to boronic ester - Prepares coupling partner
2 Suzuki coupling with alpha-bromo ethyl acetate Pd catalyst, base, suitable solvent - Forms aryl ethyl acetate derivative
3 Hydrolysis of ester to acetic acid Lithium hydroxide in aqueous medium - Yields aryl acetic acid derivatives

This method is versatile for preparing various substituted aryl acetic acids including this compound, with the benefit of mild conditions and good functional group tolerance.

Alkylation of 2-Bromo-6-(trifluoromethyl)pyridine with Hydroxyacetate Esters

A direct alkylation approach uses 2-bromo-6-(trifluoromethyl)pyridine reacted with tert-butyl 2-hydroxyacetate in the presence of potassium tert-butoxide:

Step Procedure Conditions Yield Notes
1 Deprotonation of tert-butyl 2-hydroxyacetate Potassium tert-butoxide in tetrahydrofuran (THF), ambient temperature - Generates alkoxide nucleophile
2 Nucleophilic substitution with 2-bromo-6-(trifluoromethyl)pyridine Slow addition, stirring at ambient temperature for 1 h 100% (1.23 g from 1.0 g pyridine) Efficient formation of ester intermediate
3 Subsequent hydrolysis Standard acidic or basic hydrolysis to convert ester to acid - Final conversion to phenylacetic acid

This method is notable for its high yield and mild reaction conditions without requiring transition metal catalysts.

Carbonylation of 2-Bromo-6-(trifluoromethyl)pyridine

Carbonylation under palladium catalysis in methanol with triethylamine and carbon monoxide atmosphere produces methyl 6-trifluoromethyl-pyridine-2-carboxylate, a key intermediate:

Step Procedure Conditions Yield Notes
1 Pd-catalyzed carbonylation Pd acetate, 1,1'-bis(diphenylphosphino)ferrocene, triethylamine, methanol, 60°C, 2 atm CO, 18 h 67% Forms methyl ester of pyridine carboxylic acid
2 Hydrolysis of ester Standard saponification - Converts ester to carboxylic acid

This method leverages well-established carbonylation chemistry to introduce carboxyl functionality adjacent to the aromatic ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Organolithium + Formylation + Reduction 2-Bromo-6-(trifluoromethyl)pyridine n-BuLi, DMF, NaBH4 -78°C to RT Moderate Direct, well-defined intermediates
Suzuki Coupling + Hydrolysis Aryl bromide Pd catalyst, base, alpha-bromo ethyl acetate, LiOH Mild, varied Good Versatile, functional group tolerant
Alkylation with Hydroxyacetate Ester 2-Bromo-6-(trifluoromethyl)pyridine Potassium tert-butoxide, tert-butyl 2-hydroxyacetate Ambient temperature Excellent (100%) High yield, simple conditions
Pd-Catalyzed Carbonylation 2-Bromo-6-(trifluoromethyl)pyridine Pd acetate, dppf, triethylamine, CO 60°C, 2 atm CO 67% Efficient carboxylation

Research Findings and Notes

  • The organolithium approach requires careful temperature control and anhydrous conditions to prevent side reactions.
  • Suzuki coupling methods enable the synthesis of diverse analogues by varying boronic esters, useful in SAR studies.
  • Alkylation with hydroxyacetate esters provides a straightforward and high-yielding route, avoiding the use of expensive catalysts.
  • Carbonylation is a robust method but requires handling of toxic CO gas and specialized equipment.
  • Purification typically involves extraction, recrystallization, or column chromatography depending on the intermediate and product.

Chemical Reactions Analysis

2-Bromo-6-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of different functional groups into the molecular framework.

Synthetic Routes

  • Common synthetic methods include bromination of 6-(trifluoromethyl)phenylacetic acid under controlled conditions. This process is often optimized to achieve high yields and purity through careful selection of solvents and catalysts .

Biological Research

Enzyme Interaction Studies

  • 2-Bromo-6-(trifluoromethyl)phenylacetic acid is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural characteristics enhance its binding affinity to various enzymes, making it a valuable tool for investigating biochemical mechanisms .

Therapeutic Potential

  • The compound has been explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research. Studies have indicated that modifications of similar compounds can lead to enhanced apoptosis in cancer cells, suggesting a possible role for derivatives of this compound in cancer therapy .

Pharmaceutical Development

Intermediate in Drug Synthesis

  • In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its unique properties make it suitable for developing drugs with enhanced efficacy and reduced side effects .

Case Studies in Drug Efficacy

  • Research has demonstrated that compounds with trifluoromethyl groups exhibit improved biological activity. For example, studies on related compounds have shown significant effects on cell viability and apoptosis signaling pathways in cancer cell lines .

Industrial Applications

Production of Specialty Chemicals

  • The compound is also employed in industrial settings for the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic processes .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways and enzyme activities, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS: 914635-43-1)
  • Substituents : Chlorine (4-), fluorine (2-), methyl (3-), and trifluoromethyl (6-).
  • Key Differences : Replaces bromine with chlorine and fluorine, introducing steric bulk (methyl) and additional electron-withdrawing effects (Cl, F).
  • Multiple halogens enhance electron-withdrawing effects, likely increasing the acidity of the acetic acid group compared to the bromo analog .
2,3,6-Trifluorophenylacetic Acid (BP 6092)
  • Substituents : Three fluorine atoms at the 2-, 3-, and 6-positions.
  • Key Differences : Lacks bromine and trifluoromethyl groups but retains the acetic acid moiety.
  • Impact : Fluorine’s small size and strong electron-withdrawing nature may improve metabolic stability in drug design compared to bulkier halogens like bromine .

Ring System Variations

Pyridine Derivatives (e.g., 1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol)
  • Structure: Pyridine ring with bromine and trifluoromethyl groups; functionalized with a butynol group.
  • Key Differences : Nitrogen in the pyridine ring alters electronic properties, increasing resonance stabilization and directing electrophilic substitutions to specific positions.
  • Synthetic Relevance : Synthesized in 68% yield via coupling reactions, suggesting feasible routes for bromo-trifluoromethyl heterocycles .
Pyrimidine Derivatives (e.g., 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine)
  • Structure : Pyrimidine ring with bromine, chlorophenyl, and trifluoromethyl groups.
  • Molecular Weight : Higher molecular weight (337.5 g/mol) compared to phenylacetic acid analogs due to the pyrimidine core .

Functional Group Comparisons

Compound Functional Group Key Property Implications
2-Bromo-6-(trifluoromethyl)phenylacetic acid Acetic acid High polarity, potential for salt formation, and pH-dependent solubility.
Pyridine/pyrimidine analogs (e.g., ) Butynol, ketone, or boronic acid Variable reactivity: butynol participates in click chemistry; boronic acids enable Suzuki couplings.
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid
  • Hazards : Classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335).
  • Handling : Requires PPE (gloves, goggles) and ventilation to avoid inhalation .
Pyridine and Pyrimidine Derivatives
  • Hazards: Limited data in evidence, but nitrogen-containing heterocycles often require caution due to possible mutagenicity or reactivity with biological nucleophiles.

Data Tables

Table 1: Structural and Hazard Comparison

Compound Name Molecular Formula Substituents Ring Type Functional Group Hazards (GHS)
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid C10H7ClF4O2 Cl, F, CF3, CH3 Benzene Acetic acid H315, H319, H335
2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine C11H5BrClF3N2 Br, Cl, CF3 Pyrimidine - Not specified
2,3,6-Trifluorophenylacetic acid C8H5F3O2 3 F atoms Benzene Acetic acid Not specified
1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol C10H7BrF3NO Br, CF3 Pyridine Butynol Not specified

Research Findings and Implications

  • Synthetic Accessibility : Pyridine derivatives with bromo-trifluoromethyl groups are synthesized in moderate yields (~68%), suggesting viable pathways for the target compound .
  • Electron-Withdrawing Effects : The trifluoromethyl group enhances acidity and stabilizes negative charges, critical for catalysis or drug-receptor interactions.
  • Safety Considerations : Halogenated phenylacetic acids demand stringent handling protocols due to irritancy risks, as seen in 4-chloro-2-fluoro analogs .

Biological Activity

2-Bromo-6-(trifluoromethyl)phenylacetic acid (C₉H₆BrF₃O₂) is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone. This compound has garnered attention in medicinal chemistry and agrochemicals due to its diverse biological activities and potential applications in drug development.

  • Molecular Weight : 283.04 g/mol
  • Chemical Structure :
C9H6BrF3O2\text{C}_9\text{H}_6\text{BrF}_3\text{O}_2

This compound's distinct structure contributes to its reactivity and biological properties, making it a valuable subject of study.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes, which can be crucial for understanding its pharmacological profile. For example, studies have shown that the trifluoromethyl group can enhance the binding affinity to certain targets, improving the efficacy of enzyme inhibitors .
  • Anti-inflammatory Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways and cytokine release .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable intermediates that can influence various biochemical pathways. This interaction is crucial for its role as a research tool in biochemical studies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameChemical FormulaUnique Features
2-Bromo-4-(trifluoromethyl)phenylacetic acidC₉H₆BrF₃O₂Different position of bromine
6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acidC₉H₆BrF₃NContains a cyano group instead of carboxylic acid
2-(2-Bromo-3-(trifluoromethyl)phenyl)acetic acidC₉H₆BrF₃O₂Variation in the position of trifluoromethyl group

The presence of both bromine and trifluoromethyl groups in this compound contributes significantly to its distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antibacterial properties of this compound against Gram-positive bacteria, demonstrating a significant reduction in bacterial growth at low concentrations .
  • Enzyme Interaction Study : Research indicated that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .
  • Inflammation Modulation Research : Another study focused on the anti-inflammatory effects of this compound, showing promising results in reducing inflammatory markers in vitro.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-6-(trifluoromethyl)phenylacetic acid to improve yield and purity?

Methodological Answer: Synthesis typically involves bromination of trifluoromethyl-substituted phenylacetic acid precursors. Key steps include:

  • Bromination conditions : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%), as evidenced by analogous bromophenylacetic acid derivatives .
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry (1.2:1 molar ratio of brominating agent to substrate) to account for steric hindrance from the trifluoromethyl group .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves bromine-induced deshielding effects on adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) identifies molecular ion peaks (e.g., [M-H]^-) and fragmentation patterns .
  • X-ray Crystallography : Resolve steric effects of bromine and trifluoromethyl groups on molecular packing, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : The trifluoromethyl group reduces electron density at the phenyl ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4 with elevated temperatures (80–100°C) and arylboronic acids bearing electron-donating groups .
  • Bromine as a directing group : Bromine facilitates ortho-directed lithiation for functionalization. Quench with CO2_2 to generate carboxylated derivatives .
  • Contradiction resolution : Conflicting reports on coupling efficiency may arise from solvent polarity. Use DFT calculations (e.g., Gaussian 09) to model transition states and identify optimal solvents (e.g., THF > DMSO) .

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

Methodological Answer:

  • Case study : Discrepancies in 13C^{13}\text{C} NMR chemical shifts for trifluoromethyl groups may arise from solvent-induced anisotropy. Compare spectra in CDCl3_3 vs. DMSO-d6_6 .
  • Crystallographic validation : Use single-crystal X-ray structures to confirm substituent positions and rule out rotameric interference .
  • Dynamic NMR (DNMR) : Apply variable-temperature 1H^{1}\text{H} NMR to detect conformational flexibility in solution, which may obscure splitting patterns .

Q. What computational strategies predict the biological activity of this compound analogs?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with microbial enzymes (e.g., leucyl-tRNA synthetase). The trifluoromethyl group enhances binding via hydrophobic interactions .
  • QSAR modeling : Train models with descriptors like LogP (lipophilicity) and Hammett constants (σmeta_{meta}) to predict antifungal activity .
  • Contradiction analysis : Discrepancies between in silico and in vitro results may stem from solvation effects. Refine calculations with explicit water molecules in MD simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
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2-Bromo-6-(trifluoromethyl)phenylacetic acid

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